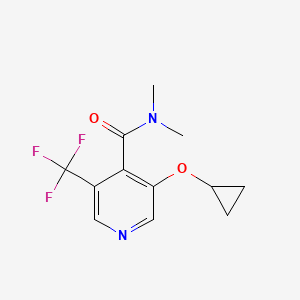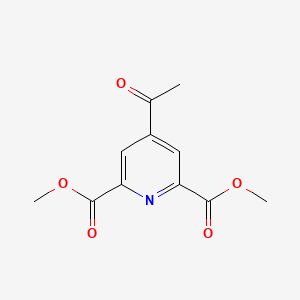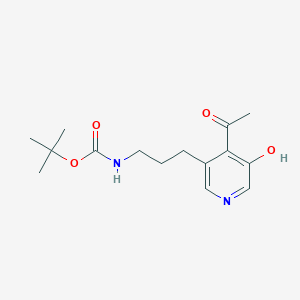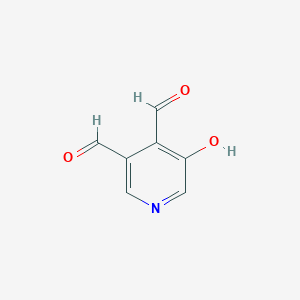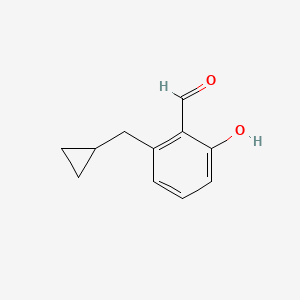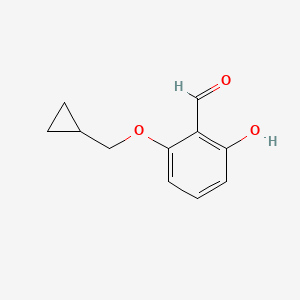
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a cyclopropylmethoxy group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzaldehyde.
Cyclopropylmethoxy Substitution: The hydroxyl group of 2-hydroxybenzaldehyde is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 2-(Cyclopropylmethoxy)benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde can undergo several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.
Major Products
Oxidation: 2-(Cyclopropylmethoxy)-6-hydroxybenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-6-hydroxybenzyl alcohol.
Substitution: 2-(Cyclopropylmethoxy)-6-chlorobenzaldehyde.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to undergo diverse chemical transformations.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the structure of the final pharmaceutical compound derived from it.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclopropylmethoxy)benzaldehyde: Lacks the hydroxyl group at the 6-position.
6-Hydroxybenzaldehyde: Lacks the cyclopropylmethoxy group.
2-Hydroxybenzaldehyde: Lacks both the cyclopropylmethoxy group and the hydroxyl group at the 6-position.
Uniqueness
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-(cyclopropylmethoxy)-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-9-10(13)2-1-3-11(9)14-7-8-4-5-8/h1-3,6,8,13H,4-5,7H2 |
Clave InChI |
NIWXAZJCJVOALD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC=CC(=C2C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


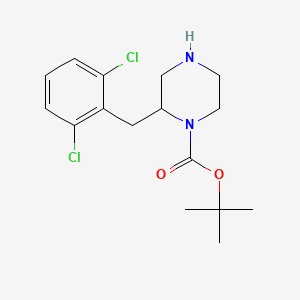
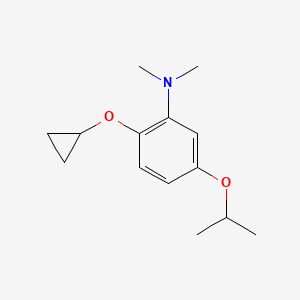
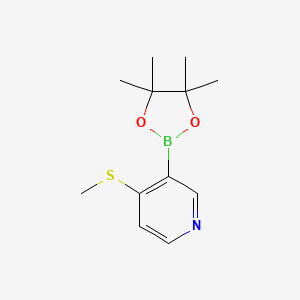
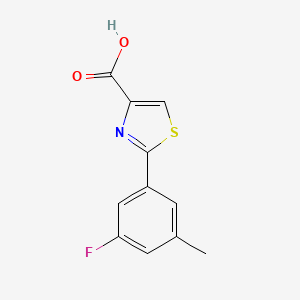
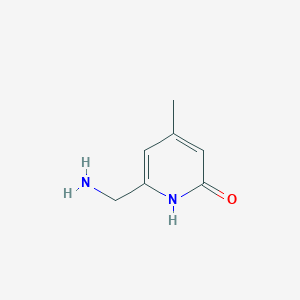
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
